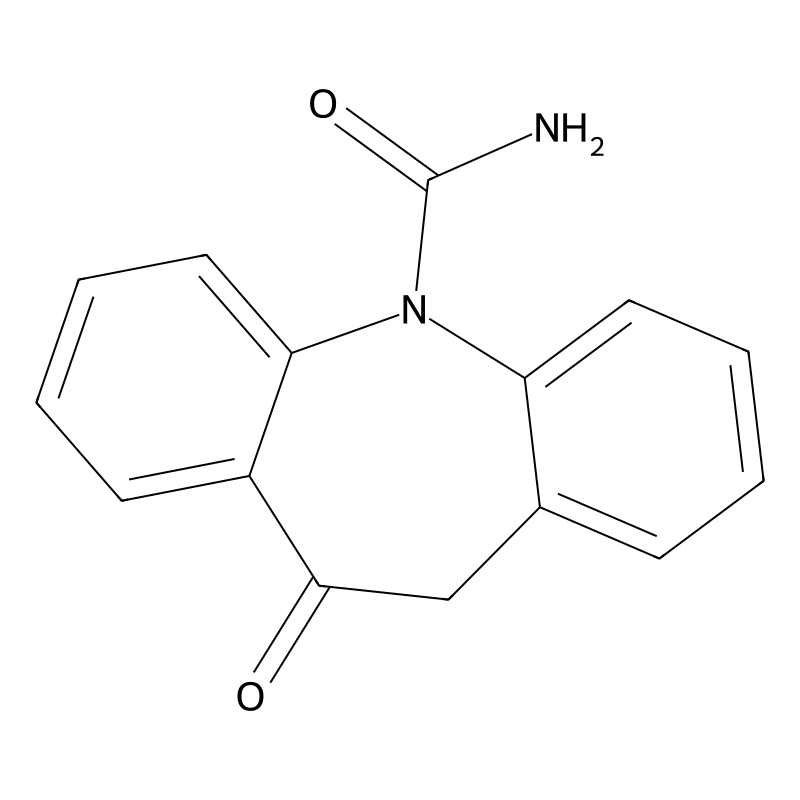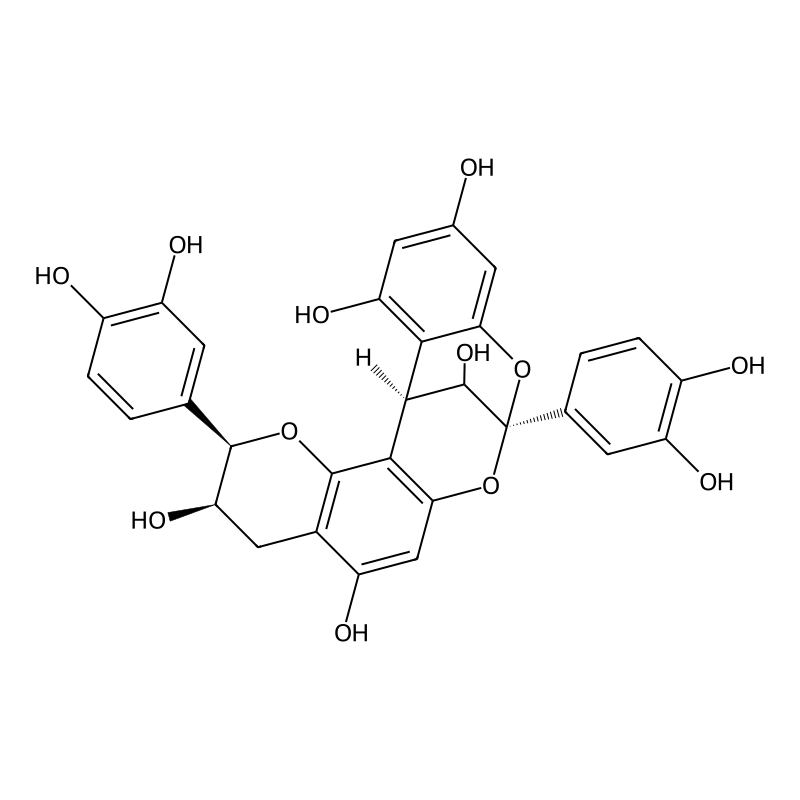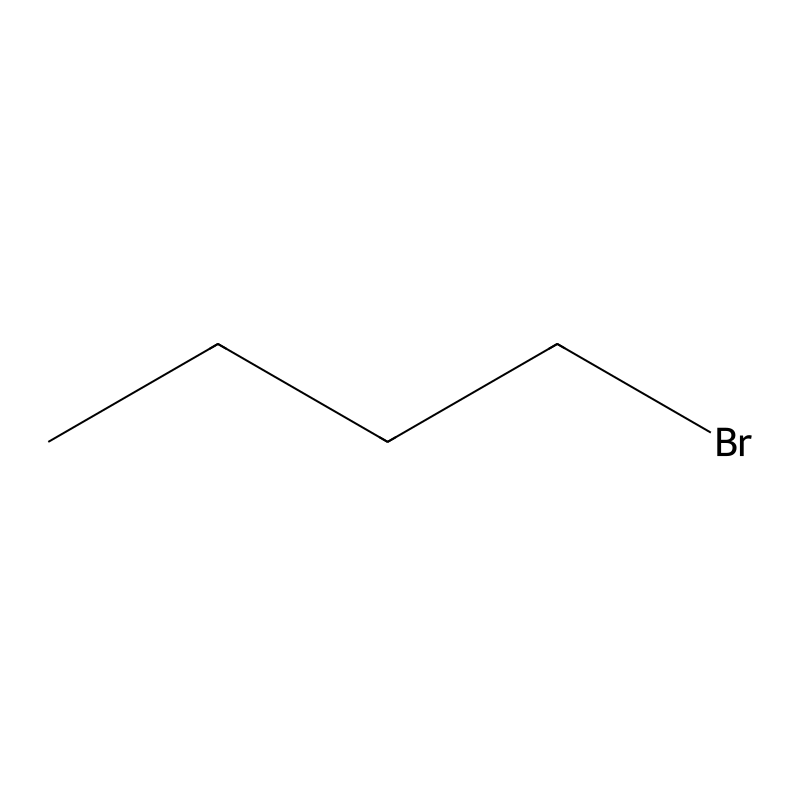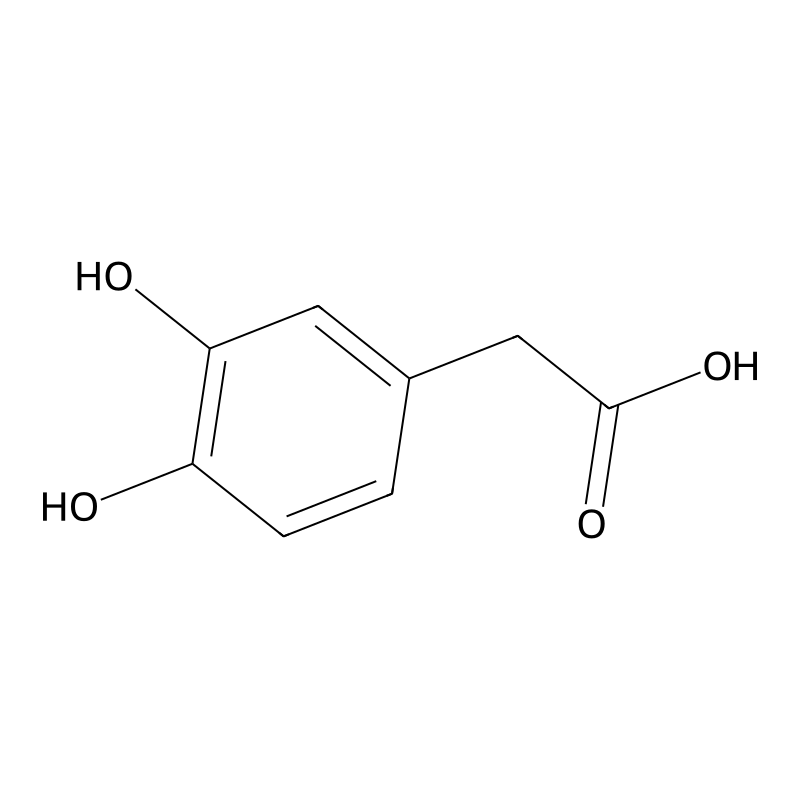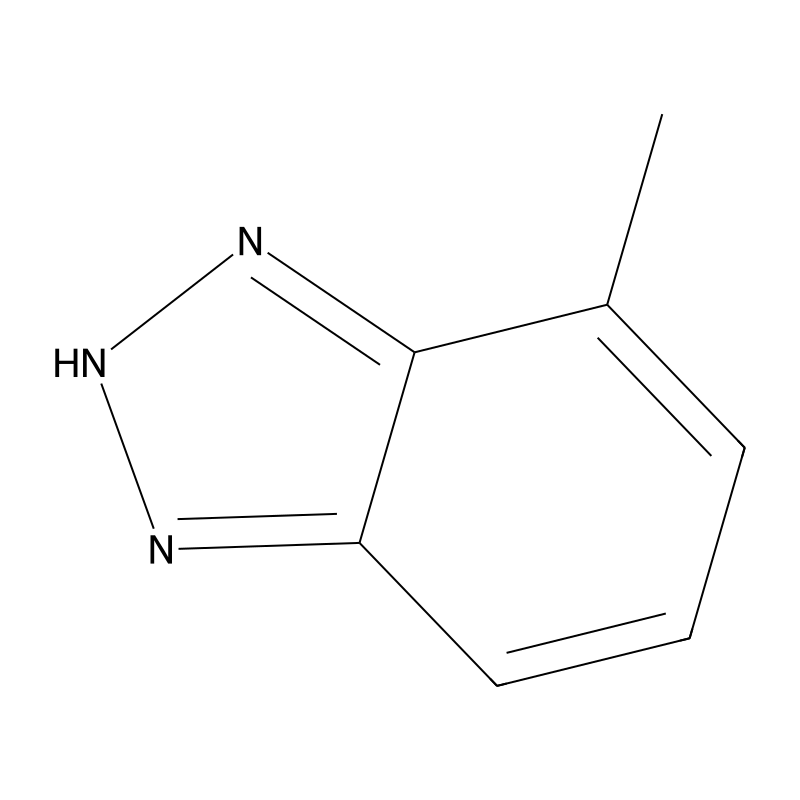Chromatography Standards
CAS No.:28721-07-5
Molecular Formula:C15H12N2O2
Molecular Weight:252.27 g/mol
Availability:
In Stock
CAS No.:41743-41-3
Molecular Formula:C30H24O12
Molecular Weight:576.5 g/mol
Availability:
In Stock
CAS No.:109-65-9
Molecular Formula:C4H9Br
Molecular Weight:137.02 g/mol
Availability:
In Stock
CAS No.:71-36-3
Molecular Formula:C4H10O
C4H10O
CH3(CH2)3OH
C4H10O
CH3(CH2)3OH
Molecular Weight:74.12 g/mol
Availability:
In Stock
CAS No.:102-32-9
Molecular Formula:C8H8O4
Molecular Weight:168.15 g/mol
Availability:
In Stock
CAS No.:29878-31-7
Molecular Formula:C7H7N3
Molecular Weight:133.15 g/mol
Availability:
In Stock
